N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine
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Overview
Description
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxetane ring via a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzyl chloride.
Formation of Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction where the benzyl chloride reacts with an oxetane derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-chlorophenyl)acetamide
- 2-bromo-N-(4-chlorophenyl)acetamide
Uniqueness
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The oxetane ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features an oxetane ring linked to a phenyl group substituted with bromine and chlorine atoms. The molecular formula is C10H10BrClN2O with a molecular weight of approximately 265.56 g/mol. The presence of halogen substituents enhances the compound's reactivity and binding affinity to biological targets, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 8–32 |
Escherichia coli | 4–16 |
Bacillus subtilis | 8–32 |
These findings suggest that the compound may disrupt bacterial cell membranes, leading to cell death, a mechanism supported by studies indicating structural integrity compromise in bacterial cells .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown selective cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 10.47 |
A549 (Lung) | 7.24 |
HeLa (Cervical) | 14.12 |
The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis .
The biological activity of this compound is thought to arise from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The halogen substituents enhance binding affinity to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Antibacterial Efficacy : A study demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating chronic infections .
- Cancer Treatment : In a murine model of breast cancer, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-10-3-8(12)2-1-7(10)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBUYWDZKHELKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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